molecular formula C9H9Cl3O3S B13493190 3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride

3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride

Katalognummer: B13493190
Molekulargewicht: 303.6 g/mol
InChI-Schlüssel: WIYRLHVOASHVFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H9Cl3O3S. It is a derivative of propane-1-sulfonyl chloride, where the propane chain is substituted with a 2,6-dichlorophenoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

The synthesis of 3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,6-dichlorophenol with propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Electrophilic Aromatic Substitution: The aromatic ring in the 2,6-dichlorophenoxy group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It may be involved in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

3-(2,6-Dichlorophenoxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and phenoxy derivatives:

    Propanesulfonyl chloride: Similar in structure but lacks the 2,6-dichlorophenoxy group.

    2,6-Dichlorophenoxyacetic acid: Contains the 2,6-dichlorophenoxy group but has a different functional group.

    Methanesulfonyl chloride: A simpler sulfonyl chloride without the aromatic substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H9Cl3O3S

Molekulargewicht

303.6 g/mol

IUPAC-Name

3-(2,6-dichlorophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H9Cl3O3S/c10-7-3-1-4-8(11)9(7)15-5-2-6-16(12,13)14/h1,3-4H,2,5-6H2

InChI-Schlüssel

WIYRLHVOASHVFS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)OCCCS(=O)(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.